Product packaging for (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate(Cat. No.:CAS No. 140681-41-0)

(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate

Cat. No.: B3238286
CAS No.: 140681-41-0
M. Wt: 167.12 g/mol
InChI Key: WGXJEEHMLCFJFB-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) prop-2-ynoate, also verified as 1-(Propioloyloxy)-2,5-pyrrolidinedione, is a high-purity chemical reagent with the CAS Number 140681-41-0 . This compound serves as a critical building block in advanced materials science and bioconjugation chemistry. Its molecular formula is C7H5NO4, with an average mass of 167.12 g/mol and a monoisotopic mass of 167.021858 g/mol . The molecule features an amine-reactive N-hydroxysuccinimide (NHS) ester, which efficiently forms stable amide bonds with primary amines in proteins, peptides, and other molecules . This reactivity is complemented by a terminal alkyne group (propioloyloxy), allowing the molecule to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry . This dual functionality makes it an invaluable tool for preparing functional polymers and for post-polymerization modification to create materials with tailored properties . As an active ester, the compound is typically moisture-sensitive and may require storage under inert conditions at frozen temperatures to maintain stability and purity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate personal protective equipment and refer to the safety data sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO4 B3238286 (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate CAS No. 140681-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXJEEHMLCFJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728309
Record name 1-[(Prop-2-ynoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140681-41-0
Record name 1-[(Prop-2-ynoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Propiolate Nhs Esters

Strategies for Propiolic Acid Activation and Esterification with N-Hydroxysuccinimide

The synthesis of (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate hinges on the activation of the carboxylic acid group of propiolic acid to facilitate its esterification with N-Hydroxysuccinimide (NHS). The direct reaction between a carboxylic acid and an alcohol to form an ester is typically inefficient and requires a catalyst to proceed at a reasonable rate. Therefore, the carboxyl group of propiolic acid must first be converted into a more reactive species.

Several strategies are employed for this activation process. A prevalent and effective method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this approach, the carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of NHS, leading to the formation of the desired NHS ester and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). This reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. google.comgoogle.com The choice of carbodiimide can be influenced by the desired work-up procedure, as the urea byproduct from EDC is water-soluble, facilitating its removal.

An alternative, carbodiimide-free method for activating carboxylic acids involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). nih.govorganic-chemistry.org This reagent system, in the presence of a base like triethylamine, converts the carboxylic acid into a reactive intermediate that readily reacts with NHS to form the corresponding ester. nih.govorganic-chemistry.org This method offers the advantage of avoiding the often difficult-to-remove urea byproducts associated with carbodiimide-based couplings.

Another approach utilizes mixed anhydrides. In this method, the carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate can then react with NHS to yield the desired ester.

The selection of the activation strategy depends on factors such as the scale of the reaction, the desired purity of the final product, and the sensitivity of other functional groups present in the molecule.

Table 1: Common Activating Agents for N-Hydroxysuccinimide Ester Synthesis

Activating Agent(s)ByproductsAdvantagesDisadvantages
Dicyclohexylcarbodiimide (B1669883) (DCC) / N-Hydroxysuccinimide (NHS)Dicyclohexylurea (DCU)High efficiency, readily available.DCU can be difficult to remove by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / NHSWater-soluble ureaByproduct easily removed by aqueous extraction.More expensive than DCC.
Triphenylphosphine (PPh₃) / Iodine (I₂) / NHSTriphenylphosphine oxide, triethylammonium (B8662869) iodideAvoids urea byproducts, mild reaction conditions.Stoichiometric amounts of reagents are required.

Optimized Reaction Protocols for this compound Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, optimized protocols for analogous NHS esters provide a clear blueprint. A common and effective method involves the reaction of propiolic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

A general optimized protocol would involve dissolving propiolic acid and N-hydroxysuccinimide in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). The solution is then cooled in an ice bath before the dropwise addition of a solution of DCC in the same solvent. The reaction mixture is typically stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified, often by recrystallization from a suitable solvent system like isopropanol (B130326) or ethyl acetate (B1210297)/hexanes, to yield the pure this compound.

A closely related compound, (2,5-dioxopyrrolidin-1-yl) 2-(prop-2-yn-1-yloxy)acetate, which also contains a terminal alkyne and an NHS ester, serves as a good synthetic model. broadpharm.com The synthesis of this compound and other similar acrylates from alkyl propiolates further supports the feasibility of these established esterification methods for producing the target molecule.

Table 2: Representative Reaction Protocol for NHS Ester Synthesis

StepProcedurePurpose
1Dissolve propiolic acid and N-hydroxysuccinimide in anhydrous THF.Bring reactants into solution.
2Cool the reaction mixture to 0°C in an ice bath.Control the reaction rate and minimize side reactions.
3Add a solution of DCC in anhydrous THF dropwise.Initiate the formation of the O-acylisourea intermediate.
4Stir the reaction at 0°C for 2 hours, then at room temperature overnight.Allow the reaction to proceed to completion.
5Filter the reaction mixture to remove the precipitated DCU.Separate the solid byproduct from the desired product.
6Concentrate the filtrate under reduced pressure.Remove the solvent.
7Purify the crude product by recrystallization.Obtain the pure this compound.

Derivatization with Poly(ethylene glycol) (PEG) Moieties for Enhanced Biocompatibility and Solubility

The modification of molecules with poly(ethylene glycol) (PEG), a process known as PEGylation, is a widely used strategy to enhance the biocompatibility, solubility, and pharmacokinetic properties of therapeutic agents and biomolecules. The this compound can be derivatized with PEG moieties to create valuable PEGylated building blocks.

The synthesis of a PEGylated propiolate derivative typically involves reacting a PEG molecule functionalized with a terminal primary amine (PEG-NH₂) with this compound. The NHS ester of the propiolate readily reacts with the primary amine of the PEG molecule under mild conditions, usually in a buffered aqueous solution or an organic solvent like DMF, to form a stable amide bond. This reaction yields a PEG molecule with a terminal alkyne group, ready for subsequent conjugation reactions.

Alternatively, a PEG molecule with a terminal carboxylic acid (PEG-COOH) can be activated to its corresponding NHS ester and then reacted with a molecule containing a primary amine and a propiolate group. A more direct approach involves the synthesis of a PEG-propionate, which can then be activated to the NHS ester. For instance, methoxy-PEG (m-PEG) can be reacted to form m-PEG propionic acid, which is then dissolved in a solvent like dichloromethane with N-hydroxysuccinimide. google.com The addition of DCC facilitates the formation of the m-PEG-propionate-NHS ester. google.com

The resulting PEG-propiolate conjugates combine the desirable properties of PEG with the reactive versatility of the terminal alkyne, making them useful for a variety of applications, including drug delivery and the formation of hydrogels.

Table 3: General Scheme for PEGylation of a Propiolate Moiety

Reactant 1Reactant 2Resulting ConjugateKey Features
This compoundAmine-terminated PEG (PEG-NH₂)PEG-propiolamideStable amide linkage, terminal alkyne for click chemistry.
Propiolamide with a terminal amineCarboxyl-terminated PEG (PEG-COOH) activated as NHS esterPEG-propiolamideVersatile synthesis, allows for pre-functionalized propiolate.
Propiolic acidAmine-terminated PEG (PEG-NH₂) with DCC/NHS couplingPEG-propiolamideOne-pot synthesis potential.

Synthesis of Heterobifunctional Linkers Incorporating this compound

Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the sequential or orthogonal conjugation of two different molecular entities. The incorporation of the this compound moiety into such linkers creates a powerful tool for constructing complex bioconjugates. These linkers typically feature the propiolate NHS ester at one end and another functional group, such as a maleimide (B117702), an azide (B81097), or a thiol, at the other.

The synthesis of these linkers often involves a multi-step process. For example, to create a linker with a terminal alkyne (from the propiolate) and a maleimide group, one could start with a molecule containing both an amine and a protected thiol. The amine can be reacted with an activated propiolic acid (such as the NHS ester) to form a stable amide bond. Subsequently, the thiol can be deprotected and reacted with a maleimide-containing reagent.

A more direct approach involves using a starting material that already contains one of the desired functionalities. For instance, a commercially available amino-PEG-maleimide can be reacted with this compound to generate a PEG-based heterobifunctional linker with a terminal alkyne and a maleimide.

The synthesis of a linker containing an azide and a propiolate NHS ester can be achieved by starting with an azido-containing carboxylic acid. This acid can then be activated to its NHS ester, which can subsequently be reacted with a molecule containing both an amine and a terminal alkyne. Alternatively, an azido-amine can be reacted with this compound.

These heterobifunctional linkers are invaluable for applications such as antibody-drug conjugation, where one end of the linker attaches to the antibody and the other to a therapeutic payload, often utilizing the alkyne for a click reaction.

Table 4: Examples of Heterobifunctional Linkers Incorporating a Propiolate Moiety

Functional Group 1Functional Group 2Potential ApplicationSynthetic Strategy
Propiolate NHS EsterMaleimideAntibody-drug conjugation, protein-peptide ligationReaction of an amino-maleimide with activated propiolic acid.
Propiolate NHS EsterAzideClick chemistry applications, surface modificationReaction of an amino-azide with activated propiolic acid.
Propiolate NHS EsterThiolThiol-ene chemistry, bioconjugationReaction of an amino-thiol (protected) with activated propiolic acid, followed by deprotection.

Enzyme-Catalyzed Synthesis Approaches for Related Propiolate Esters

Enzyme-catalyzed reactions offer several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and environmental friendliness. Lipases, in particular, are versatile enzymes that can catalyze esterification reactions in non-aqueous environments. While the direct enzyme-catalyzed synthesis of this compound is not well-documented, the principles of lipase-catalyzed ester synthesis suggest its feasibility.

Lipases, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and porcine pancreas, have been successfully employed in the synthesis of a wide variety of esters, including flavor esters and fatty acid esters. acs.orgnih.govnih.govspringernature.com The general mechanism involves the acylation of the enzyme's active site serine residue by the carboxylic acid, followed by the transfer of the acyl group to an alcohol.

In the context of propiolate esters, a potential enzymatic approach would involve the lipase-catalyzed esterification of propiolic acid with N-hydroxysuccinimide. The reaction would likely be carried out in an organic solvent to shift the equilibrium towards synthesis rather than hydrolysis. The choice of lipase (B570770) and reaction conditions, such as temperature and substrate concentration, would need to be optimized to achieve a good yield.

Furthermore, lipases have been shown to catalyze the synthesis of esters of other unsaturated acids, which supports the potential for their use with propiolic acid. The high selectivity of enzymes could also be advantageous in reactions involving substrates with multiple functional groups, potentially reducing the need for protecting groups. Research into the lipase-catalyzed synthesis of alkyne esters is an emerging area with the potential to provide greener and more efficient synthetic routes to compounds like this compound and its derivatives.

Table 5: Key Parameters in Lipase-Catalyzed Ester Synthesis

ParameterInfluence on the ReactionTypical Conditions
Enzyme Source Affects selectivity, activity, and stability.Candida antarctica lipase B (Novozym 435) is widely used.
Solvent Influences enzyme activity and reaction equilibrium.Non-polar organic solvents like hexane (B92381) or toluene (B28343) are common.
Temperature Affects reaction rate and enzyme stability.Typically in the range of 30-60°C.
Water Content A small amount of water is often necessary for enzyme activity.Controlled by the addition of molecular sieves or using a hydrated enzyme.
Substrate Ratio Can influence the reaction equilibrium and yield.Often optimized for each specific reaction.

Mechanistic and Kinetic Investigations of Reactivity

Nucleophilic Acyl Substitution Mechanism of NHS Esters with Primary Amines

The reaction of the NHS ester of (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate with primary amines proceeds through a nucleophilic acyl substitution mechanism. This reaction is fundamental for covalently linking the molecule to proteins, peptides, and other biomolecules containing accessible primary amine groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. thermofisher.comgbiosciences.com The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com

The reaction is believed to proceed through a tetrahedral intermediate. mst.edu The formation of this intermediate is reversible, and its breakdown to form the final amide product is the rate-determining step. mst.edu The efficiency of this reaction is influenced by several factors, most notably the pH of the reaction medium.

pH Dependence of Amine Reactivity and Amide Bond Formation

The reaction between the NHS ester of this compound and primary amines is highly dependent on the pH of the solution. lumiprobe.cominterchim.fr For the primary amine to act as a nucleophile, it must be in its deprotonated, free-base form. nih.govnih.gov At low pH, primary amines are protonated to form ammonium (B1175870) ions (R-NH3+), which are not nucleophilic, and thus the reaction with the NHS ester does not occur. lumiprobe.cominterchim.fr

As the pH increases, the concentration of the deprotonated amine increases, leading to a higher rate of reaction. jyi.org The optimal pH range for this reaction is typically between 7.2 and 9.0, with many protocols recommending a pH of 8.3-8.5. thermofisher.comlumiprobe.com Within this range, a sufficient concentration of the nucleophilic amine is present to drive the reaction forward efficiently.

Competition Between Aminolysis and Hydrolysis of the NHS Ester Group

In aqueous environments, the primary competing reaction to the desired aminolysis (reaction with an amine) is the hydrolysis of the NHS ester. thermofisher.comnih.gov This process involves the reaction of the ester with water, leading to the formation of the corresponding carboxylic acid (propiolic acid in this case) and the release of NHS. interchim.fr This hydrolysis reaction is also base-catalyzed, and its rate increases with increasing pH. thermofisher.com

The half-life of an NHS ester is a critical parameter that illustrates its stability in aqueous buffers. For instance, the half-life of a typical NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to just a few minutes at pH 8.6 and 4°C. thermofisher.com This rapid hydrolysis at higher pH values directly competes with the aminolysis reaction, and if the concentration of the amine nucleophile is low, hydrolysis can become the dominant pathway, significantly reducing the conjugation efficiency. nih.govnih.gov

Kinetic studies have revealed that the rate of hydrolysis can be several orders of magnitude faster than the rate of aminolysis, particularly at surfaces. nih.govacs.org This highlights the importance of using a sufficient concentration of the amine-containing molecule and carefully controlling the reaction time and pH to favor aminolysis over hydrolysis. interchim.fr

Interactive Data Table: Factors Affecting Aminolysis vs. Hydrolysis

Factor Effect on Aminolysis Effect on Hydrolysis Strategy for Optimal Conjugation
pH Increases with pH (up to a point) lumiprobe.comjyi.org Increases significantly with pH thermofisher.com Use optimal pH range (7.2-8.5) thermofisher.comlumiprobe.com
Amine Concentration Increases with higher concentration Unaffected Use a molar excess of the NHS ester or a concentrated protein solution thermofisher.cominterchim.fr
Temperature Increases with temperature Increases with temperature Reactions can be performed at 4°C to slow hydrolysis thermofisher.com

| Reaction Time | Proceeds over time | Becomes more significant over time | Optimize reaction time (e.g., 1-4 hours at room temperature) lumiprobe.com |

Alkyne Reactivity in 1,3-Dipolar Cycloaddition Reactions

The terminal alkyne group of this compound provides a second reactive handle for conjugation through 1,3-dipolar cycloaddition reactions, most notably with azides. This reaction, a cornerstone of "click chemistry," forms a stable triazole ring. nih.govwikipedia.org The reactivity of the alkyne can be harnessed in two primary ways: through copper-catalyzed or catalyst-free, strain-promoted pathways.

Role of Copper Catalysis in Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org The copper(I) catalyst plays a crucial role in activating the terminal alkyne. rsc.org

The proposed mechanism involves the formation of a copper(I) acetylide intermediate. organic-chemistry.orgacs.org This coordination of copper to the alkyne significantly increases the acidity of the terminal proton, facilitating its removal and the formation of the acetylide. wikipedia.orgnih.gov This copper acetylide then reacts with the azide (B81097) in a stepwise manner, passing through a six-membered copper-containing intermediate before forming the triazole product and regenerating the catalyst. acs.org This catalytic cycle dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction. acs.org The reaction is robust and can be performed in a variety of solvents, including water, and across a wide pH range. organic-chemistry.org

Catalyst-Free Reactivity for Bioorthogonal Applications

For applications in living systems where the cytotoxicity of copper is a concern, catalyst-free cycloaddition reactions are employed. magtech.com.cnnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne like that in this compound. magtech.com.cn The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a catalyst. magtech.com.cnnih.gov

While the terminal alkyne in this compound is not inherently reactive enough for efficient SPAAC, it can be used in conjunction with molecules that have been modified with strained alkynes. However, the primary utility of the alkyne in this specific compound is for CuAAC. The development of SPAAC has been a significant advancement in bioorthogonal chemistry, allowing for the labeling of biomolecules in living cells and organisms. magtech.com.cnnih.gov

Chemo- and Regioselectivity in Multi-Functional Conjugation Systems

The heterobifunctional nature of this compound allows for highly selective conjugation strategies. The chemoselectivity arises from the distinct reactivity of the NHS ester and the alkyne group. The NHS ester reacts specifically with primary amines under mildly basic conditions, while the alkyne is reserved for reaction with azides via CuAAC. thermofisher.combroadpharm.com

This orthogonality allows for a sequential two-step conjugation. First, the NHS ester can be used to attach the linker to a protein or other amine-containing molecule. After this initial conjugation and purification, the alkyne group is then available for a highly specific cycloaddition reaction with an azide-modified molecule. This stepwise approach prevents unwanted side reactions and allows for the precise construction of complex bioconjugates. covachem.com

The regioselectivity of the alkyne reaction is a key feature. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org However, the use of a copper(I) catalyst in the CuAAC reaction ensures that only the 1,4-disubstituted triazole is formed. organic-chemistry.orgnih.gov This high regioselectivity is a significant advantage, leading to a single, well-defined product. DFT studies have shown that this regioselectivity is a result of the favorable two-center interaction that occurs along the 1,4-reaction path in the presence of the copper catalyst. rsc.orgnih.gov

Applications in Advanced Bioconjugation and Chemical Biology

Site-Specific Protein and Peptide Labeling Methodologies

The ability to introduce an alkyne group onto proteins and peptides with (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate opens up numerous possibilities for their site-specific modification and the study of their function.

The NHS ester of this compound readily reacts with the primary amino groups present on the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides. scbt.com This reaction, typically carried out in a buffer with a pH of 8.3-8.5, results in the formation of a stable amide bond. nih.gov While this method is highly efficient, it can lead to heterogeneous labeling as most proteins contain multiple lysine residues on their surface. scbt.com However, by controlling the reaction conditions, such as pH and the molar ratio of the reagent to the protein, a degree of selectivity for the more reactive N-terminal amine can be achieved due to its lower pKa compared to the ε-amino group of lysine. scbt.com

This initial conjugation step effectively installs a terminal alkyne onto the protein, which can then be utilized in highly specific secondary reactions.

Table 1: Reaction Parameters for NHS Ester Conjugation
ParameterRecommended ConditionRationale
pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases. nih.gov
Solvent Aqueous buffer (e.g., PBS, Bicarbonate)Maintains the native conformation and stability of the protein.
Reagent Prep Dissolve in aprotic polar solvent (e.g., DMSO, DMF) before adding to aqueous bufferImproves solubility and prevents premature hydrolysis of the NHS ester. nih.gov

Achieving a defined stoichiometry, or a specific number of modifications per protein, is crucial for producing homogeneous bioconjugates with predictable properties. While the non-specific nature of NHS ester reactions with lysine residues presents a challenge, several strategies can be employed to control the stoichiometry when using this compound.

One approach is to carefully control the molar ratio of the labeling reagent to the protein. By using a limited molar excess of the reagent, the extent of labeling can be reduced, although this often results in a statistical mixture of products with varying degrees of labeling.

A more precise method for achieving controlled stoichiometry involves protein engineering. By introducing a uniquely reactive residue, such as a cysteine at a specific site, subsequent modification can be directed to that position. While this compound itself reacts with amines, it is a key component in a two-step strategy. First, the alkyne-tagged protein is generated. Then, a molecule of interest containing an azide (B81097) group can be attached via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. This allows for the creation of a precisely defined 1:1 conjugate.

Nucleic Acid Functionalization for Sensing and Therapeutic Development

The modification of nucleic acids with functional groups is essential for the development of novel diagnostics and therapeutics. This compound provides a means to introduce an alkyne handle onto nucleic acids for further functionalization.

Oligonucleotides can be synthesized with a primary amine group at either the 5' or 3' terminus, or internally. This amino-modifier serves as a reactive site for the NHS ester of this compound. The post-synthetic conjugation is typically performed with the purified amino-modified oligonucleotide in solution. This reaction covalently attaches the propiolate linker, resulting in an alkyne-functionalized oligonucleotide.

This alkyne-modified oligonucleotide is a versatile intermediate that can be subsequently conjugated to a wide array of molecules, such as fluorescent dyes, quenchers, or other biomolecules that have been derivatized with an azide group, using click chemistry. nih.govmdpi.com This modular approach is highly efficient and allows for the creation of custom-functionalized oligonucleotides for applications in DNA microarrays and as therapeutic agents. nih.govnih.gov

Table 2: Post-Synthetic Oligonucleotide Conjugation Workflow
StepDescriptionKey Reagents
1. Synthesis Solid-phase synthesis of an oligonucleotide with a terminal or internal amine modifier.Amino-modifier phosphoramidite
2. Purification Purification of the full-length amino-modified oligonucleotide.HPLC or PAGE
3. Conjugation Reaction of the amino-modified oligonucleotide with this compound.This compound, buffered solution
4. Click Reaction Copper-catalyzed or strain-promoted azide-alkyne cycloaddition with an azide-containing molecule of interest.Alkyne-oligonucleotide, Azide-molecule, Copper(I) catalyst (for CuAAC)

The principles of post-synthetic modification can also be applied to RNA. By incorporating an amino-modifier during solid-phase RNA synthesis, a reactive handle is introduced for conjugation with this compound. The resulting alkyne-labeled RNA can then be used in click reactions for the attachment of probes for imaging, tracking, and functional studies of RNA within cellular environments. This method is a powerful tool for investigating the complex roles of RNA in biological systems.

Glycan Modification and Glycoprobe Synthesis for Cell Surface Engineering

The study of glycans and their roles in cellular processes, a field known as glycobiology, often requires the use of synthetic glycoprobes. This compound can be utilized in the synthesis of such probes. For instance, an amino-functionalized glycan can be reacted with the NHS ester of the propiolate linker to introduce a terminal alkyne. This alkyne-tagged glycan can then be clicked onto a scaffold, such as a peptide or a lipid, to create an amphiphilic glycoprobe. nih.gov

These synthetic glycoprobes can be used for cell surface engineering, where they are incorporated into the cell membrane to mimic natural glycans. nih.gov This allows for the investigation of cell-cell recognition, signaling pathways mediated by carbohydrate-binding proteins (lectins), and the development of targeted drug delivery systems. The ability to construct these probes in a modular fashion using reagents like this compound is a significant advancement in the tools available for glycobiology research.

Lipid Derivatization for Membrane and Vesicle Functionalization

The modification of lipids with functional moieties is crucial for studying membrane dynamics, protein-lipid interactions, and for the development of targeted drug delivery systems. This compound serves as a valuable tool for the derivatization of amine-containing lipids, thereby enabling the functionalization of lipid bilayers in membranes and vesicles.

The NHS ester of the compound reacts readily with the head groups of aminophospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), under mild conditions. This reaction results in the covalent attachment of the propargyl group to the lipid, creating an "alkyne-tagged" lipid. These modified lipids can then be incorporated into artificial lipid bilayers, liposomes, or even cellular membranes.

The presence of the alkyne tag on the membrane surface allows for subsequent bioorthogonal ligation reactions. For instance, azide-containing molecules, such as fluorescent dyes, biotin, or drug molecules, can be "clicked" onto the alkyne-tagged lipids. This strategy has been employed to study lipid trafficking, membrane organization, and to create functionalized vesicles for targeted delivery. For example, alkyne-tagged lipids incorporated into liposomes can be functionalized with targeting ligands via click chemistry to enhance their delivery to specific cell types. A study on alkyne-tagged fatty acids demonstrated their incorporation into cellular lipids, which could then be detected using cobalt carbonyl complexes, showcasing the utility of alkyne tags in monitoring lipid metabolism. nih.gov

Table 1: Examples of Lipid Derivatization using Alkyne-NHS Esters

Lipid TypeReactive Group on LipidResulting FunctionalizationPotential Application
Phosphatidylethanolamine (PE)Primary amineAlkyne-tagged PEStudy of membrane dynamics, protein-lipid interactions
Amine-modified cholesterolPrimary amineAlkyne-tagged cholesterolInvestigation of lipid raft formation and function
Sphingolipids with free aminesPrimary amineAlkyne-tagged sphingolipidsElucidation of sphingolipid metabolism and signaling

Development of Bioorthogonal Probes for Cellular Imaging and Tracking

The small size and bioorthogonal nature of the alkyne group make this compound an excellent building block for the development of probes for cellular imaging and tracking. nih.govbiosyn.com Traditional fluorescent labels can be bulky and may perturb the natural function of the biomolecule being studied. The alkyne tag is minimally intrusive, allowing for the labeling of sensitive biological targets. acs.org

The strategy involves first labeling a biomolecule of interest (e.g., a protein, nucleic acid, or metabolite) with the alkyne tag using the NHS ester functionality to target available amine groups. Once the alkyne-tagged biomolecule is in place within a cell, it can be visualized through two main approaches:

Click Chemistry with Azide-Fluorophores: The alkyne-tagged molecule can be reacted with an azide-containing fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This results in the covalent attachment of the fluorophore to the target, enabling its visualization by fluorescence microscopy. This method has been widely used to image the localization and dynamics of various biomolecules in living cells. nih.gov

Stimulated Raman Scattering (SRS) Microscopy: The carbon-carbon triple bond of the alkyne has a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, where there is little interference from endogenous molecules. nih.govcaltech.edu This allows for the direct, label-free imaging of the alkyne-tagged biomolecule using SRS microscopy. nih.govcaltech.edu This technique offers high chemical specificity and has been used to visualize the synthesis of DNA, RNA, proteins, and lipids in live cells by introducing alkyne-tagged precursors. nih.govcaltech.edu

Table 2: Comparison of Imaging Techniques for Alkyne-Tagged Probes

Imaging TechniquePrincipleAdvantagesDisadvantages
Click Chemistry with Azide-FluorophoresCovalent attachment of a fluorescent dye to the alkyne tag. nih.govHigh sensitivity, wide availability of fluorophores.Requires a secondary labeling step, potential for copper toxicity (in CuAAC).
Stimulated Raman Scattering (SRS) MicroscopyDirect detection of the alkyne's vibrational signature. nih.govcaltech.eduLabel-free, high chemical specificity, minimally perturbative.Requires specialized microscopy setup, lower sensitivity than fluorescence.

Multiplexed Labeling Strategies in Proteomics and Metabolomics

Multiplexing in proteomics and metabolomics allows for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability. capitainer.comthermofisher.com this compound can be utilized in multiplexed labeling strategies by leveraging the alkyne tag as a unique chemical handle.

In a typical workflow, different cell populations or experimental conditions are treated with the alkyne-NHS ester to label the proteome or specific metabolites. nih.gov After labeling, the cells are lysed, and the alkyne-tagged biomolecules are "clicked" to azide-functionalized reporter tags. These reporter tags can be designed to have different masses (isobaric tags) or to contain different isotopes. nih.gov

Upon analysis by mass spectrometry, the relative abundance of a particular protein or metabolite across the different samples can be determined by comparing the intensities of the corresponding reporter ions. This approach enables the quantitative profiling of changes in protein expression or metabolite levels in response to various stimuli or in different disease states. The use of alkyne tags in combination with techniques like surface-enhanced Raman scattering (SERS) has also been explored for the sensitive detection and identification of labeled peptides in complex mixtures. researchgate.net

Table 3: Workflow for Alkyne-Based Multiplexed Proteomics

StepDescriptionKey Reagents/Techniques
1. LabelingTreatment of different cell samples with this compound to introduce alkyne tags onto proteins.This compound
2. Lysis and DigestionCells are lysed, and proteins are extracted and digested into peptides.Lysis buffers, Trypsin
3. Click ReactionAlkyne-tagged peptides are reacted with azide-functionalized isobaric reporter tags.Azide-reporter tags, CuAAC or SPAAC
4. Mass SpectrometryLabeled peptide samples are combined and analyzed by LC-MS/MS.Liquid Chromatography-Mass Spectrometry
5. Data AnalysisQuantification of relative protein abundance based on reporter ion intensities.Proteomics software

Integration into Materials Science and Polymer Chemistry

Surface Functionalization of Solid Supports and Nanomaterials

The ability to modify surfaces at the molecular level is critical for creating advanced materials for a wide range of applications. (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate serves as a powerful linker for the covalent attachment of molecules to solid supports and nanomaterials. The process typically involves an initial reaction of the NHS ester with amine groups present on a surface, which then presents a terminal alkyne for subsequent "click" reactions. This two-step approach provides a robust method for immobilizing a variety of functionalities.

Fabrication of Bioactive and Biocompatible Interfaces

Creating interfaces that can interact with biological systems in a controlled manner is a primary goal in biomedical materials science. nih.govnih.govrsc.org this compound is instrumental in fabricating surfaces that are both bioactive and biocompatible. nih.govnih.gov By first anchoring the linker to a substrate, a surface is created that is primed for the attachment of biomolecules.

For instance, peptides, proteins, or oligonucleotides containing an azide (B81097) group can be "clicked" onto the alkyne-terminated surface. This method has been used to immobilize molecules that can promote cell adhesion, guide tissue regeneration, or prevent non-specific protein adsorption, a phenomenon known as biofouling. nih.govnih.gov The covalent nature of the linkage ensures the long-term stability and activity of the immobilized biomolecules, which is a significant advantage over passive adsorption methods. nih.gov This strategy allows for the creation of "stealth" coatings, often using polymers like polyethylene (B3416737) glycol (PEG), which can prevent the material from being recognized and cleared by the immune system, thereby increasing its circulation time in the body. nih.gov

Preparation of Smart Surfaces for Biosensors and Microarrays

The precise control over surface chemistry afforded by this compound is particularly valuable in the development of biosensors and microarrays. nih.gov These devices rely on the specific recognition of target analytes by probes immobilized on a surface.

The functionalization process begins with the reaction of the NHS ester with an amine-functionalized surface, such as silica (B1680970) or a polymer-coated substrate. This step introduces the terminal alkyne group, which then serves as a handle for the covalent attachment of azide-modified capture probes, which can include antibodies, DNA strands, or enzymes. This "click" chemistry approach offers high efficiency and specificity, ensuring that the probes are oriented correctly for optimal target binding. The result is a densely functionalized and highly sensitive surface capable of detecting specific biomolecules with high precision. This has led to the development of advanced diagnostic tools, including "nanoflare" probes where oligonucleotide-functionalized gold nanoparticles can detect and quantify mRNA within living cells. nih.gov

Application Substrate Functionalization Strategy Outcome
Bioactive InterfacesTitanium, Silica1. NHS ester reaction with amine-functionalized surface. 2. CuAAC of azide-peptides.Enhanced cell adhesion and biocompatibility. nih.govnih.gov
"Stealth" CoatingsNanoparticles1. NHS ester reaction with surface amines. 2. CuAAC of azide-PEG.Reduced protein adsorption and increased in vivo circulation time. nih.gov
BiosensorsGold, Glass1. NHS ester reaction with amine-SAM. 2. CuAAC of azide-oligonucleotides.Specific detection of complementary DNA/RNA sequences. nih.gov
MicroarraysPolymer films1. NHS ester reaction with amine-polymer. 2. CuAAC of azide-antibodies.High-throughput protein detection.

Polymer Modification and Synthesis of Functional Copolymers

The modification of existing polymers and the synthesis of novel copolymers with precisely defined architectures are central to modern polymer chemistry. This compound provides a versatile platform for achieving these goals, enabling the introduction of functionalities that can be used for cross-linking, grafting, or conjugation.

Grafting-to Strategies for Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered at one end to a surface or a backbone polymer. nih.govyoutube.com They are of great interest for their ability to control surface properties such as wettability, friction, and bio-adhesion. nih.govresearchgate.net The "grafting-to" approach involves the attachment of pre-synthesized polymer chains to a substrate. nih.gov

This compound is used to facilitate this process. A polymer backbone containing primary amine groups, such as poly(lysine), can be reacted with the NHS ester of the linker. This reaction results in a polymer backbone decorated with terminal alkyne groups. In a subsequent step, azide-terminated polymer chains can be "clicked" onto this alkyne-functionalized backbone. This method allows for the creation of densely grafted copolymers, often called bottlebrush polymers, with well-defined side chains. cmu.edu This strategy offers excellent control over the grafting density and the length of the grafted chains, which in turn dictates the final properties of the polymer brush. researchgate.net

Hydrogel Formation and Tunable Cross-linking Architectures

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are widely used in biomedical applications such as drug delivery, tissue engineering, and as scaffolds for cell culture. mdpi.comrsc.org The properties of a hydrogel, including its mechanical strength and swelling behavior, are largely determined by its cross-linking density. nih.govuibk.ac.at

This compound can be used to create tunable hydrogel networks. For example, a polymer with multiple amine groups can be reacted with the linker to introduce alkyne functionalities. This alkyne-functionalized polymer can then be cross-linked by adding a molecule containing at least two azide groups. The "click" reaction between the alkynes and azides forms a stable, covalently cross-linked hydrogel. The degree of cross-linking can be precisely controlled by adjusting the stoichiometry of the alkyne and azide groups, allowing for the fine-tuning of the hydrogel's properties for specific applications. uibk.ac.atnih.gov

Polymer Architecture Modification Strategy Key Reactants Resulting Structure
Polymer BrushesGrafting-to1. Amine-containing backbone polymer. 2. This compound. 3. Azide-terminated side-chain polymer.Densely grafted bottlebrush copolymer with controlled side-chain density. cmu.edu
Cross-linked HydrogelsClick Cross-linking1. Amine-containing polymer. 2. This compound. 3. Di-azide cross-linker.Covalently cross-linked hydrogel with tunable mechanical properties. nih.govuibk.ac.at

Development of Hybrid Materials through Sequential Click Chemistry

The development of advanced hybrid materials often requires the integration of different molecular components in a highly controlled manner. The dual reactivity of this compound is ideal for constructing such complex architectures through sequential and orthogonal "click" reactions. umich.edu

This strategy allows for a multi-step functionalization process. For example, a surface or polymer with amine groups can first be reacted with the NHS ester of the linker, introducing an alkyne group. This alkyne can then be used in a CuAAC reaction to attach an azide-containing molecule. If this molecule also contains another functional group, such as a thiol, a second, different type of "click" reaction, like a thiol-ene reaction, can be performed. This orthogonal approach, where each reaction proceeds with high efficiency and without interfering with the others, enables the construction of multifunctional materials with a high degree of precision. umich.edumdpi.com This has been employed to create polymer nanocomposites and other sophisticated materials where the spatial arrangement of different components is crucial for function. mdpi.com

Advanced Analytical and Characterization Methodologies for Conjugates

Spectroscopic Analysis of Modified Biomolecules and Materials

Spectroscopic techniques are indispensable for the initial verification of a successful conjugation reaction. These methods provide insights into the chemical structure and functional groups present in the modified molecule, confirming the incorporation of the alkyne tag and the formation of a stable amide bond.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. In the context of (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate conjugation, FTIR is primarily used to confirm the presence of the alkyne handle on the biomolecule or material surface and to monitor the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine.

The successful conjugation is verified by observing specific changes in the FTIR spectrum:

Appearance of Alkyne Bands: The incorporation of the prop-2-ynoate moiety introduces characteristic vibrational bands for the alkyne group. A weak but sharp peak corresponding to the carbon-carbon triple bond (C≡C) stretch typically appears around 2100-2140 cm⁻¹. A stronger, sharp band for the terminal alkyne C-H stretch (≡C-H) is observed around 3250-3300 cm⁻¹.

Disappearance of NHS Ester Bands: The reaction consumes the NHS ester. This is evidenced by the disappearance of characteristic carbonyl (C=O) stretching bands of the succinimidyl group, often seen as two peaks around 1815 cm⁻¹ and 1785 cm⁻¹, and a C-O-N stretching band near 1210 cm⁻¹.

Appearance of Amide Bands: The formation of a stable amide bond between the linker and the amine-containing biomolecule results in the appearance of new, strong absorption bands. The amide I band (primarily C=O stretch) is typically observed between 1630-1690 cm⁻¹, and the amide II band (N-H bend and C-N stretch) appears between 1510-1580 cm⁻¹. researchgate.net

The following table summarizes the key FTIR peaks used to monitor the conjugation reaction.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Indication
Terminal Alkyne≡C-H Stretch3250 - 3300Successful alkyne incorporation
AlkyneC≡C Stretch2100 - 2140Successful alkyne incorporation
NHS EsterC=O Stretch~1815, ~1785Unreacted NHS ester
AmideAmide I (C=O Stretch)1630 - 1690Amide bond formation (conjugation)
AmideAmide II (N-H Bend)1510 - 1580Amide bond formation (conjugation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. wiley.comnih.govresearchgate.net It provides atomic-level information, confirming the precise covalent structure of the linker-biomolecule conjugate. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be employed. hyphadiscovery.comslideshare.net

For conjugates involving this compound, NMR is used to:

Confirm Covalent Attachment: The appearance of new signals corresponding to the propargyl group (CH₂C≡CH) in the ¹H and ¹³C NMR spectra of the purified conjugate provides direct evidence of successful labeling. researchgate.netresearchgate.net

Verify Structure: The chemical shifts and coupling patterns of the protons in the linker can be precisely assigned. For instance, the acetylenic proton (≡C-H) typically appears as a triplet in the ¹H NMR spectrum around 2.5-3.1 ppm, while the methylene (B1212753) protons (-CH₂-) adjacent to the ester appear around 4.7-5.0 ppm. nih.govacs.orgresearchgate.net

Assess Purity: NMR can be used to detect the presence of unreacted starting materials or side products, allowing for an assessment of the purity of the final conjugate. hyphadiscovery.com

The table below lists characteristic NMR signals for the prop-2-ynoate moiety.

GroupNucleusTypical Chemical Shift (δ, ppm)Multiplicity
Acetylenic Proton (≡C-H )¹H2.5 - 3.1Triplet (t)
Methylene Protons (-O-CH₂ -C≡)¹H4.7 - 5.0Doublet (d)
Acetylenic Carbon (≡C -H)¹³C~75
Acetylenic Carbon (-CH₂-C ≡)¹³C~78
Methylene Carbon (-O-CH₂ -C≡)¹³C~52
Ester Carbonyl (-C OO-)¹³C~165

While the alkyne tag itself is not fluorescent, its presence can be validated using fluorescence spectroscopy in a two-step process. This is a highly sensitive method commonly used to confirm successful labeling, especially in complex biological systems. nih.govnih.gov

The process involves:

Alkyne Installation: The biomolecule is first labeled with this compound to introduce the terminal alkyne handle.

Click Reaction with a Fluorescent Azide (B81097): The alkyne-modified biomolecule is then reacted with a reporter molecule containing an azide group and a fluorophore via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. biotium.comlumiprobe.comlumiprobe.comwindows.net This reaction forms a stable, fluorescently-labeled triazole linkage.

The resulting fluorescence of the conjugate can be measured using a spectrofluorometer. An increase in fluorescence intensity compared to a negative control (without the alkyne-tagged biomolecule) confirms that the initial labeling with the alkyne was successful and that the alkyne is accessible for subsequent reactions. nih.gov This method is also widely used for visualizing the location of labeled biomolecules in cells and tissues via fluorescence microscopy. nih.govnih.gov

A variety of fluorescent azides are commercially available, covering a wide spectral range.

Fluorescent Dye AzideExcitation (Ex, nm)Emission (Em, nm)Color
AF 488 Azide~495~519Green
FITC Azide~494~520Green
AF 568 Azide~578~603Orange
TAMRA Azide~555~580Orange-Red
AF 594 Azide~590~617Red
Sulfo-Cyanine5 Azide~646~662Far-Red

Mass Spectrometry (MS)-Based Characterization of Conjugation Products

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of bioconjugates, providing highly accurate mass measurements that confirm conjugation and can reveal the stoichiometry and site of modification. google.comnih.govyoutube.comyoutube.com It is applicable to a wide range of molecules, from small peptides to large, complex proteins like antibodies. nih.govnih.gov

Identifying the specific amino acid residues that have been modified by this compound is crucial for understanding the potential impact of labeling on protein structure and function. This is typically achieved using a "bottom-up" proteomics workflow involving peptide mapping. nih.gov

The workflow is as follows:

Protein Labeling: The target protein is reacted with this compound.

Enzymatic Digestion: The labeled protein is enzymatically digested (e.g., with trypsin) into smaller peptides.

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides. Peptides that have been successfully modified will show a specific mass increase corresponding to the mass of the attached prop-2-ynoate moiety (C₅H₃O₃ = 99.01 Da, from the reaction of the ester with the amine).

Site Identification: The modified peptides are then selected for fragmentation (MS/MS), and the resulting fragment ions are analyzed to pinpoint the exact amino acid residue (typically the N-terminus or a lysine (B10760008) side chain) that carries the modification. researchgate.net

ModificationReacts WithCovalent BondMass Shift (Monoisotopic)
prop-2-ynoylPrimary Amine (e.g., Lysine, N-terminus)Amide+99.01 Da

This technique allows for the verification of site-specific labeling and the characterization of heterogeneity in the labeling reaction. acs.orgnih.gov

The alkyne handle introduced by this compound is frequently used in the synthesis of complex bioconjugates, such as PEGylated proteins and antibody-drug conjugates (ADCs). nih.govnih.govenovatia.comchromatographyonline.com Mass spectrometry is essential for characterizing these large and often heterogeneous products.

Intact Mass Analysis: For molecules like ADCs, "top-down" analysis of the intact or partially fragmented conjugate by LC-MS can determine the distribution of attached drug-linker molecules, a critical quality attribute known as the drug-to-antibody ratio (DAR). nih.govenovatia.comnews-medical.net The mass spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated payloads.

The table below outlines common MS-based approaches for analyzing complex bioconjugates.

Analytical GoalMS TechniqueInformation Obtained
Determine Drug-to-Antibody Ratio (DAR)Intact Mass Analysis (LC-MS)Distribution and average number of conjugated drug-linkers per antibody. enovatia.com
Identify Conjugation SitesPeptide Mapping (LC-MS/MS)Specific amino acid residues modified with the linker. nih.gov
Characterize Polymer ConjugatesMALDI-TOF MSConfirmation of end-group functionalization and polymer mass distribution. sigmaaldrich.comresearchgate.net
Confirm Conjugate IntegritySubunit Analysis (LC-MS)Analysis of antibody light and heavy chains to confirm modification. chromatographyonline.com

Chromatographic Separation Techniques for Conjugate Purification and Analysis

Chromatographic methods are indispensable for the isolation and analysis of conjugates, separating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the properties of the conjugate and the impurities to be removed.

N-Hydroxysuccinimide (NHS) esters, including this compound, are highly susceptible to hydrolysis. rsc.orgd-nb.info This degradation can compromise the efficiency of conjugation reactions. Hydrophilic Interaction Chromatography (HILIC) provides a robust and sensitive method for quantifying the extent of hydrolysis by measuring the amount of the N-hydroxysuccinimide leaving group released. rsc.orgd-nb.info

Due to the high polarity of NHS, it shows minimal retention on traditional reversed-phase columns. d-nb.info HILIC, however, is well-suited for separating such hydrophilic compounds. d-nb.infochromatographyonline.com The method's universality is a key advantage; by detecting the constant degradation product (NHS), it can be applied to any NHS ester without needing to optimize the separation for the variable ester compound. rsc.org This allows for reliable purity checks of stored reagents and monitoring of hydrolysis kinetics. rsc.orgd-nb.info A detection limit of approximately 1 mg L⁻¹ for NHS can be achieved using HILIC with UV detection. rsc.orgd-nb.info

Below is a table summarizing typical HILIC conditions used for the quantification of N-hydroxysuccinimide.

Table 1: HILIC Parameters for NHS Quantification

Parameter Condition Source
Column ZIC®-HILIC, 150 mm × 3 mm, 3 µm researchgate.net
Mobile Phase 80:20 (v/v) Acetonitrile/Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 7.0) researchgate.net
Flow Rate 0.4 mL min⁻¹ researchgate.net
Temperature 30 °C researchgate.net
Detection UV Absorbance at 220 nm researchgate.net

| Injection Volume | 1 µL | researchgate.net |

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for purifying conjugates formed by the reaction of this compound with larger molecules such as proteins or polymers. This method separates molecules based on their hydrodynamic volume, or size in solution.

In a typical application, a reaction mixture containing the large, newly formed conjugate, smaller unreacted this compound, and the hydrolyzed NHS byproduct is passed through a column packed with a porous resin. Larger molecules, like the desired conjugate, cannot enter the pores of the resin and therefore travel a shorter path, eluting from the column first. Smaller molecules, such as the excess NHS ester and free NHS, penetrate the pores, increasing their path length and causing them to elute later. This differential elution allows for the effective isolation of the purified conjugate. nih.gov Preparative SEC has been successfully used to separate surface-modified quantum dots from excess free dye and to remove free polymer from polymer-coated quantum dots, demonstrating its utility in purifying nanomaterial conjugates. nih.gov The choice of mobile phase and column packing material is critical to prevent nonspecific adsorption of the conjugate to the stationary phase and to achieve optimal separation. nih.gov

Surface Characterization Techniques for Functionalized Materials

When this compound is used to modify surfaces, a suite of surface-sensitive analytical techniques is required to confirm the successful functionalization and to characterize the resulting surface properties.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 1 to 10 nm of a material's surface. nih.govnih.govmit.edu This makes it an ideal tool for verifying the covalent attachment of this compound onto a substrate. nih.govnih.govacs.org

After a surface modification procedure, XPS survey scans can detect the presence of all expected elements, including carbon (C), oxygen (O), and nitrogen (N) from the attached molecule. nih.gov High-resolution scans of the C 1s, O 1s, and N 1s regions provide detailed information about the chemical bonding environments. For instance, the successful immobilization of an NHS ester is confirmed by the appearance of a distinct N 1s peak corresponding to the succinimidyl nitrogen and specific components in the C 1s and O 1s spectra associated with the carbonyl (C=O) and ester (C-O) groups of the NHS ring. nih.govnih.govacs.org The technique is also sensitive enough to monitor the hydrolysis of the NHS ester, which results in the disappearance of the N 1s signal and changes in the O 1s spectrum as the ester is converted to a carboxylic acid. nih.govacs.org

Table 2: Typical XPS Binding Energies for NHS Ester-Functionalized Surfaces

Element Spectral Region Binding Energy (eV) Assignment Source
Carbon C 1s ~285.0 C-C, C-H (Aliphatic/Hydrocarbon) nih.gov
~286.5 C-O (Ether carbons) nih.gov
~288.7 - 289.4 C=O (Carbonyl in ester and NHS) nih.govnih.gov
Oxygen O 1s ~532.1 C=O (Carbonyl oxygen) nih.govacs.org
~534.4 C-O (Ester/ether oxygen) nih.govacs.org

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to investigate the surface topography and morphology of materials functionalized with this compound.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface at the nanoscale. rsc.org It can be used to assess changes in surface roughness and texture following the immobilization of the molecule. Beyond simple imaging, AFM can be operated in chemical force microscopy (CFM) mode. nih.govbohrium.com In CFM, the AFM tip is chemically modified with specific functional groups. By measuring the adhesion or friction forces between the functionalized tip and the sample surface, it is possible to map the spatial distribution of chemical groups, such as the terminal alkyne group introduced by this compound. nih.govbohrium.com This provides direct evidence of the success and homogeneity of the surface functionalization.

Theoretical and Computational Studies of Reactivity and Design

Quantum Chemical Calculations of Amide Bond Formation Energy Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of amide bond formation between (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate and primary amines, such as the side chain of lysine (B10760008) residues. These calculations map the potential energy surface of the reaction, identifying transition states and calculating activation energies.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. A critical competing reaction is the hydrolysis of the ester in aqueous solutions. researchgate.net DFT studies can quantify the energy barriers for both aminolysis (the desired reaction) and hydrolysis (the undesired side reaction). mdpi.com Theoretical investigations reveal that the aminolysis pathway generally has a lower activation enthalpy compared to hydrolysis, especially under neutral to slightly alkaline conditions (pH 7.2-9), which favors the formation of the stable amide bond. thermofisher.com The reaction is thermodynamically controlled, with the final amide product being significantly more stable than the reactants. acs.orgresearchgate.net

Note: Data are representative values derived from the principles of computational studies on NHS ester reactions.

Molecular Dynamics Simulations of Bioconjugation Processes

While quantum mechanics details the bond-breaking and bond-forming events, molecular dynamics (MD) simulations provide insights into the physical process of bioconjugation at a larger scale. nih.gov MD simulations can model the diffusion of this compound in a solvent, its approach to a target protein, and the conformational dynamics of the protein that make specific amine groups accessible for reaction.

These simulations can reveal:

Encounter Dynamics: The frequency and orientation of collisions between the reagent and reactive residues on the protein surface.

Solvent Effects: The role of water molecules in mediating the interaction and influencing the local dielectric environment.

Conformational Gating: How the protein's natural motions can expose or hide potential conjugation sites, thus influencing reaction efficiency.

In Silico Prediction of Reactivity and Selectivity in Complex Biological Systems

A significant challenge in bioconjugation is achieving site-selectivity. While this compound is primarily reactive towards primary amines, it can also react with other nucleophilic residues under certain conditions. nih.govcreative-biolabs.com In silico models are used to predict the reactivity of different nucleophilic amino acid side chains on a specific protein target.

These predictive models integrate several structural and physicochemical parameters:

Solvent Accessible Surface Area (SASA): Residues on the protein surface are more likely to react.

Local pKa: The nucleophilicity of an amine or other group is highly dependent on its protonation state, which is influenced by the local microenvironment. Computational tools can predict pKa shifts from standard values.

Steric Hindrance: The accessibility of a residue to the bulky NHS ester reagent is governed by the surrounding protein architecture.

Chemoproteomic studies have shown that alkyne-functionalized NHS-esters can react with lysines, serines, threonines, and to a lesser extent, tyrosines in complex biological systems. nih.gov Computational models help rationalize this observed reactivity and guide efforts to achieve modification at a single desired site.

Table 2: Predicted Relative Reactivity of Alkyne-NHS Ester with Amino Acid Residues

Amino Acid Residue Functional Group Predicted Relative Reactivity (pH 7.5) Key Influencing Factors
Lysine (N-terminus) Primary Amine 1.00 Lower pKa, high accessibility
Lysine (side chain) Primary Amine 0.85 Higher pKa, variable accessibility
Serine Hydroxyl 0.15 Requires deprotonation, lower nucleophilicity
Threonine Hydroxyl 0.12 Steric hindrance from methyl group
Tyrosine Phenol 0.08 Requires deprotonation of phenolic hydroxyl

Note: Values are illustrative and depend heavily on the specific protein context and reaction conditions.

Computational Design of Novel Alkyne-NHS Ester Analogs with Tailored Properties

Computational chemistry is not only for analysis but also for design. Researchers use in silico methods to design novel analogs of this compound with improved characteristics. ntu.edu.sgabzena.com By modifying the succinimidyl ring, the propiolate linker, or by adding substituents, properties such as stability, solubility, and reaction kinetics can be fine-tuned.

For example, computational models can predict how:

Electron-withdrawing groups on the succinimidyl ring might increase its reactivity but also its susceptibility to hydrolysis.

Replacing the succinimidyl group with other leaving groups (e.g., polyfluorophenyl esters) could alter the reaction kinetics. mdpi.com

Introducing hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the water solubility of the reagent. windows.netlumiprobe.com

These design efforts aim to create reagents that are more stable in storage, more efficient in aqueous buffers, and more selective towards their intended targets.

Machine Learning Approaches for Optimizing Conjugation Efficiency

Machine learning (ML) is emerging as a powerful tool for optimizing complex chemical reactions. In the context of bioconjugation with this compound, ML models can be trained on experimental datasets to predict the reaction yield and efficiency under various conditions. nih.govnih.gov

These models can analyze a vast parameter space, including:

pH

Temperature

Reaction time

Reagent concentrations

Buffer type and additives

By identifying complex, non-linear relationships between these parameters, ML algorithms can suggest optimal reaction conditions that maximize the yield of the desired conjugate while minimizing side products. duke.edu Active learning approaches, where the model suggests the next set of experiments to perform, can significantly accelerate the optimization process, reducing the need for extensive trial-and-error experimentation. duke.edu This leads to more efficient development of robust and reproducible bioconjugation protocols. digitellinc.com

Table 3: Parameters for Machine Learning-Driven Optimization of Conjugation

Input Parameter Range/Type Target Output Optimization Goal
pH 6.0 - 9.0 Conjugation Yield (%) Maximize
Temperature (°C) 4 - 37 Hydrolysis (%) Minimize
Reagent:Protein Ratio 1:1 - 50:1 Degree of Labeling Achieve Target Value
Reaction Time (min) 10 - 240 Product Purity (%) Maximize

Future Directions and Emerging Research Applications

Development of Next-Generation Bioorthogonal Chemistries Utilizing Alkyne Propiolate Moieties

The terminal alkyne of (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate is a key functional group for bioorthogonal chemistry, most notably in azide-alkyne cycloaddition reactions. nih.gov These reactions are prized for their high specificity and biocompatibility, allowing chemists to "click" molecules together within complex biological environments without interfering with native processes. nih.govnih.gov The development of these chemistries is continuous, with a focus on improving reaction kinetics, stability, and accessibility of the reagents. nih.govru.nl

Future research is centered on leveraging the propiolate structure to fine-tune these reactions. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is robust, the cytotoxicity of copper has spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. nih.gov The development of novel strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), has been a significant step forward. ru.nl The propiolate moiety, while typically used in CuAAC, serves as a foundational structure for creating more advanced bioorthogonal handles. Researchers are investigating how modifications to the propiolate backbone can influence reaction rates and the properties of the final conjugate. The goal is to develop a diverse toolkit of alkyne reagents that offer a range of reaction speeds and compatibilities for various applications, from live-cell imaging to the synthesis of therapeutic conjugates. ru.nl

Reaction TypeCatalyst/PromoterKey FeaturesTypical Rate Constant (M⁻¹s⁻¹)
Staudinger LigationPhosphineFirst bioorthogonal reaction; forms a stable amide bond.~0.002
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)High yielding and specific, but copper can be toxic to cells.1 - 100
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Ring Strain (e.g., cyclooctynes)Copper-free, suitable for live-cell applications.0.001 - 1
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine/Strained AlkeneExceptionally fast kinetics.up to 10⁶

This table provides a comparison of common bioorthogonal reactions. The propiolate moiety of this compound is primarily used in CuAAC, but research aims to incorporate its features into next-generation SPAAC reagents. Data adapted from nih.gov.

Integration of this compound in Multifunctional Biosensing Platforms

The dual reactivity of this compound makes it an ideal tool for constructing sophisticated biosensors. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on proteins, antibodies, or amine-modified surfaces, providing a stable anchor point. nih.govmedchemexpress.com The terminal alkyne is then available for the subsequent attachment of reporter molecules, signaling enzymes, or other probes via click chemistry. broadpharm.com

This strategy is being employed to create advanced biosensing platforms with enhanced sensitivity and specificity. For example, in the development of optical biosensors like Whispering Gallery Mode (WGM) resonators, surface functionalization is critical. nih.gov The NHS ester of linkers like this compound can be used to immobilize capture proteins onto a silica (B1680970) surface. nih.gov The exposed alkyne groups can then be used to click on detection molecules, creating a highly specific and densely functionalized sensor surface. nih.gov This modular approach allows for the easy assembly of multiplexed sensor arrays for detecting various analytes, from disease biomarkers to environmental toxins. researchgate.net

StepReagent/MoietyPurpose
1. Surface/Probe ActivationThis compoundThe NHS ester reacts with amine groups on a biosensor surface or a biological probe (e.g., antibody) to form a stable amide bond.
2. Analyte CaptureTarget AnalyteThe biological probe specifically binds to the target analyte in the sample.
3. Signal GenerationAzide-modified Reporter (e.g., fluorophore, enzyme)The reporter molecule is "clicked" onto the alkyne handle of the linker via an azide-alkyne cycloaddition reaction.

This table outlines the general workflow for using this compound in a sandwich-type biosensor assay.

Advancements in Microfluidic and Automated Synthesis of Conjugates

The synthesis of bioconjugates using reagents like this compound is becoming more efficient and reproducible through the adoption of microfluidic and automated platforms. These technologies allow for precise control over reaction parameters such as stoichiometry, reaction time, and temperature in very small volumes. This level of control minimizes reagent consumption, reduces reaction times, and improves the purity of the final product.

Microfluidic devices, or "lab-on-a-chip" systems, can integrate the multiple steps of a bioconjugation reaction—such as protein modification with the NHS ester, removal of excess linker, and the subsequent click reaction—into a single, continuous workflow. This automation is particularly valuable for preparing radiolabeled biomolecules, where minimizing handling and reaction time is crucial. For instance, methods developed for the automated synthesis of technetium-99m labeled compounds demonstrate the potential for applying similar principles to conjugates made with this compound for applications in molecular imaging. nih.gov The continued development of these automated systems will be key to the standardized, high-throughput production of complex bioconjugates for both research and clinical use.

Exploration of Photoactivatable Derivatives for Spatiotemporal Control of Reactions

A significant frontier in chemical biology is gaining spatiotemporal control over molecular interactions. nih.gov This involves triggering a chemical reaction at a specific location and time, often using light as an external stimulus. nih.govnih.gov Researchers are designing photoactivatable, or "photocaged," derivatives of bioorthogonal reagents, including alkynes.

The concept involves modifying the alkyne group of a molecule like this compound with a photolabile protecting group. This "caged" molecule is inert until it is irradiated with light of a specific wavelength. The light exposure removes the protecting group, revealing the alkyne and allowing the click reaction to proceed. nih.gov This technique enables researchers to label molecules in specific subcellular compartments or tissues within a living organism with high precision. nih.gov Early examples include cyclopropenone-masked alkynes that release carbon monoxide upon irradiation to unveil the reactive alkyne. nih.gov Applying this strategy to propiolate esters would provide powerful tools for studying dynamic biological processes with unprecedented control.

Sustainable Synthesis Routes and Biocatalytic Approaches for Propiolate Ester Production

As the applications for this compound and similar reagents grow, so does the need for sustainable and efficient manufacturing processes. Traditional chemical synthesis can involve harsh reagents and generate significant waste. Green chemistry principles are now guiding the development of more environmentally friendly routes. nih.gov

One of the most promising approaches is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations under mild conditions. nih.govacsgcipr.org Lipases and esterases are particularly well-suited for the synthesis of esters. nih.govgoogle.com Research has shown that these enzymes can operate in non-aqueous solvents or solvent-free systems, which simplifies downstream processing and reduces environmental impact. nih.gov The enzymatic synthesis of various esters has been demonstrated on an industrial scale, achieving high productivity and yields. nih.govnih.gov Applying these biocatalytic methods to the production of propiolate esters from propiolic acid and N-hydroxysuccinimide could offer a greener alternative to conventional chemical synthesis. google.com Such processes are often more atom-efficient and rely on renewable, biodegradable catalysts (enzymes), aligning with the goals of sustainable industrial chemistry. acsgcipr.org

Q & A

Q. What experimental protocols are recommended for synthesizing (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate with high purity?

Synthesis should prioritize NHS ester chemistry due to the compound’s reactive propiolate group. Use anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from aprotic solvents (e.g., acetonitrile) is critical to minimize residual succinimidyl byproducts. Monitor reaction progress by TLC or HPLC-MS to ensure completion .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm the pyrrolidinone ring and propiolate ester linkage.
  • FT-IR to identify carbonyl stretches (C=O at ~1740 cm⁻¹ for ester and succinimide groups).
  • Mass spectrometry (HRMS) for molecular ion validation (C₇H₇NO₄, theoretical MW: 169.14 g/mol).
  • HPLC (C18 column, UV detection at 210–260 nm) to assess purity (>95% recommended for research use) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation.
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water rinses to prevent unintended hydrolysis .

Q. How does the compound’s reactivity influence storage and experimental design?

The propiolate ester is moisture-sensitive and prone to hydrolysis. Store under argon at –20°C in desiccated containers. Avoid exposure to amines, alcohols, or strong bases, which may trigger nucleophilic attack on the NHS ester. Pre-equilibrate reaction solvents (e.g., DMF, DMSO) with molecular sieves .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data across experimental batches?

  • Controlled replication : Test degradation under standardized conditions (humidity, temperature).
  • Advanced analytics : Use LC-MS to identify degradation products (e.g., hydrolyzed propiolic acid).
  • Statistical modeling : Apply ANOVA to assess batch-to-batch variability caused by trace impurities or storage conditions .

Q. What mechanistic insights guide the compound’s use in bioconjugation or click chemistry?

The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins), while the propiolate group enables copper-free azide-alkyne cycloaddition. Kinetic studies (stopped-flow spectroscopy) can optimize reaction stoichiometry and pH (6.5–8.5). Computational modeling (e.g., density functional theory) predicts electronic effects on reaction rates .

Q. How can degradation pathways be systematically analyzed under varying environmental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic buffers.
  • HPLC-MS/MS : Profile degradation products and propose pathways (e.g., succinimide ring opening or ester hydrolysis).
  • Accelerated stability testing : Use Arrhenius plots to predict shelf-life under standard lab conditions .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Solvent selection : Use polar aprotic solvents (THF, DMF) to stabilize transition states.
  • In situ monitoring : Employ Raman spectroscopy to track alkyne consumption and adjust reaction dynamics .

Q. How should safety protocols be adapted for high-throughput or multi-step synthesis workflows?

  • Automated dispensing : Minimize human exposure using gloveboxes or robotic liquid handlers.
  • Engineering controls : Install localized exhaust ventilation near reaction vessels.
  • Emergency protocols : Train staff in decontamination procedures for spills involving reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.